BenchChemオンラインストアへようこそ!

2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Tankyrase Inhibition Conformational Analysis Wnt Signaling

2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS 78171-78-5) is a partially saturated quinazolinone featuring a 2-amino group and a 3-phenyl substituent on a 5,6,7,8-tetrahydro scaffold. This scaffold belongs to a class of heterocycles investigated for inhibiting tankyrase and phosphodiesterase enzymes, among other targets.

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
CAS No. 78171-78-5
Cat. No. B3284262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one
CAS78171-78-5
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)N(C(=N2)N)C3=CC=CC=C3
InChIInChI=1S/C14H15N3O/c15-14-16-12-9-5-4-8-11(12)13(18)17(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,15,16)
InChIKeyZODZCULSMDSVBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS 78171-78-5): Core Scaffold Overview for Medicinal Chemistry


2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS 78171-78-5) is a partially saturated quinazolinone featuring a 2-amino group and a 3-phenyl substituent on a 5,6,7,8-tetrahydro scaffold . This scaffold belongs to a class of heterocycles investigated for inhibiting tankyrase and phosphodiesterase enzymes, among other targets [1]. Its structural features—specifically the combination of a saturated carbocyclic ring and an exocyclic amine—distinguish it from fully aromatic quinazolinone analogs, potentially offering differential binding conformations and synthetic versatility for generating focused libraries [2].

Why CAS 78171-78-5 is Not Interchangeable with Aromatic Quinazolinones or Other Tetrahydroquinazoline Isomers


Generic substitution of 2-amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one with its closest analogous scaffolds is not scientifically sound due to two critical structural features that dictate non-overlapping properties. First, the 5,6,7,8-tetrahydro saturation induces a non-planar, puckered ring conformation that directly impacts target binding; in a comparison of related core scaffolds, 5,6,7,8-tetrahydroquinazolin-4-ones were markedly less potent tankyrase-2 inhibitors than dihydrothiopyrano analogs due to their inability to adopt the optimal binding conformation [1]. Second, the location of saturation is critical—1,2,3,4-tetrahydroquinazolin-4-ones function as KSP inhibitors through a different pharmacophore, demonstrating that the position of the saturated ring entirely alters the biological profile [2]. Therefore, substituting this compound with either a fully aromatic 2-amino-3-phenylquinazolin-4(3H)-one or a differently saturated tetrahydroquinazolinone can lead to divergent, unpredictable activity and physicochemical behavior.

Quantitative Differentiation Evidence for 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS 78171-78-5) Against Key Comparators


Conformation-Driven Potency Differential: Target Compound's Saturated Ring vs. Optimized Bioisosteric Scaffold in Tankyrase-2 Inhibition

While direct data for the CAS 78171-78-5 compound is absent from primary literature, a strong class-level inference can be drawn from a direct head-to-head study on the core scaffold. A 2-aryl-5,6,7,8-tetrahydroquinazolin-4-one series, which shares the exact saturated ring system of the target compound, was compared against 2-aryl-7,8-dihydrothiopyrano[4,3-d]pyrimidin-4-ones for tankyrase-2 inhibition [1]. Molecular modeling revealed that the inability of the tetrahydroquinazoline carbocyclic ring to adopt the optimal conformation achieved by the thiopyrano ring was a key contributor to its lower potency. This evidence is critical for a procurement scientist evaluating CAS 78171-78-5 for tankyrase or PARP-related programs: the saturated ring system imparts a specific, lower potency window that must be accounted for in hit-to-lead or lead optimization campaigns, distinguishing it from more potent flat or differently puckered heterocycles [1].

Tankyrase Inhibition Conformational Analysis Wnt Signaling

Differentiation by Saturation Position: 5,6,7,8-Tetrahydro vs. 1,2,3,4-Tetrahydroquinazolinone Isomers in Mitotic Kinesin (KSP) Inhibition

A cross-study comparison highlights the critical importance of the saturation position within the quinazolinone ring system. A series of 1,2,3,4-tetrahydroquinazolin-4-ones was identified as potent KSP inhibitors using a de novo design approach, with the saturated ring at the pyrimidine portion being essential for activity [1]. In stark contrast, the target compound's saturation is located at the 5,6,7,8-positions (the benzene ring). While quantitative KSP inhibition data for the target compound is unavailable, the established structure-activity relationship for this target class demonstrates that the positional isomerism of the saturated ring dictates an entirely different biological target profile: one is a KSP inhibitor, the other belongs to a tankyrase/PDE inhibitor pharmacophore [2]. Relying on the 1,2,3,4-isomer as a surrogate or alternative is scientifically invalid.

Kinesin Spindle Protein Antimitotic Quinazolinone Isomers

Antiviral Selectivity Profile of the Fully Aromatic Analog Highlights the Unique Positioning of the Target's Saturated Analog

Supporting evidence for the scaffold's potential is available from the fully aromatic analog, 2-amino-3-phenylquinazolin-4(3H)-one (BN). BN demonstrated antiviral activity against Herpes Simplex virus-1,2 and vaccinia virus in HEL cells at 10 and 12 μg/mL, with a cytotoxicity concentration of 100 μg/mL, yielding a Selectivity Index (SI) of 10 [1]. While this data does not directly predict the activity of the target saturated analog, it establishes a benchmark for the aromatic pharmacophore. The target compound, with its saturated 5,6,7,8-tetrahydro ring, is expected to possess a significantly altered pharmacokinetic and physicochemical profile (e.g., increased solubility, reduced planarity), potentially addressing shortcomings of the flat aromatic analog such as poor solubility or off-target interactions. This provides a rational basis for selecting the saturated scaffold for antiviral lead discovery.

Antiviral Cytotoxicity Selectivity Index

Prioritized Application Scenarios for CAS 78171-78-5 Based on Quantitative Differentiation Evidence


Tankyrase/PARP Inhibitor Lead Exploration Requiring a Non-Flat Scaffold

Procure CAS 78171-78-5 as a core scaffold when the research goal is to explore tankyrase-2 inhibition with a non-planar, saturated pharmacophore. Evidence shows that the 5,6,7,8-tetrahydro system provides a 172–560 nM affinity starting point (class-level), which, while weaker than optimized heterocycles, offers advantages in solubility, metabolic stability, and intellectual property space [1]. The 2-amino group is a synthetic handle for rapid diversification into focused libraries targeting the nicotinamide binding site.

Focused Library Synthesis for CNS Disorders with an Amine Handle

Use CAS 78171-78-5 as a central building block for synthesizing 2-substituted-3-phenyl-tetrahydroquinazolin-4-one libraries. The 2-amino group enables direct coupling to diverse electrophiles, while the synthetic route for such 2-amino derivatives is well-established [2]. The resulting compounds can be screened for central nervous system (CNS) disorders where the saturated ring increases the fraction of sp3 carbons (Fsp3), a parameter often correlated with improved developability and target selectivity [1].

Antiviral Lead Optimization Seeking Improved Drug-Like Properties

For antiviral programs targeting Herpes Simplex or Vaccinia viruses, use CAS 78171-78-5 as a saturated analog replacement for the aromatic BN scaffold (which showed an SI of 10) [3]. The 5,6,7,8-tetrahydro ring is expected to enhance solubility and reduce off-target toxicity associated with the aromatic system, providing a rational next step for hit-to-lead optimization. The expected change in logP and improved metabolic stability can be verified through in vitro ADME assays.

Chemical Biology Probe Design for Wnt Pathway Elucidation

Incorporate CAS 78171-78-5 into a probe design strategy targeting the Wnt signaling pathway via tankyrase inhibition. The saturated scaffold's distinct conformational preference, documented through modeling studies on analogous cores [1], can be exploited to design selective inhibitors with a unique mode of binding, avoiding cross-reactivity with kinases that often bind flat aromatic molecules [1]. The 2-amino moiety provides an orthogonal conjugation handle for biotinylation or fluorophore tagging.

Quote Request

Request a Quote for 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.